

Mass Fragmentation Patterns of 2-Isopropylthiazolidine: A Structural Confirmation Guide

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Compound of Interest

Compound Name: 2-Isopropylthiazolidine

CAS No.: 24050-11-1

Cat. No.: B14690117

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Executive Summary

2-Isopropylthiazolidine (CAS: 14347-75-2) is a potent volatile compound widely recognized in flavor chemistry for its roasted, nutty, and popcorn-like notes.^[1] It is frequently generated via the Maillard reaction between cysteamine and isobutyraldehyde. In drug development and food safety analysis, confirming its structure is critical due to the existence of isobaric isomers (e.g., 2-propylthiazolidine) that possess distinct sensory and biological profiles.

This guide provides a definitive technical comparison of the mass fragmentation patterns of **2-isopropylthiazolidine** against its structural analogs. It establishes a self-validating identification protocol based on Electron Ionization (EI) Mass Spectrometry.

Chemical Profile & Structural Basis^{[1][2][3][4][5]}

- IUPAC Name: 2-Propan-2-yl-1,3-thiazolidine
- Molecular Formula:
- Molecular Weight: 131.24 g/mol
- Key Functional Groups: Thiazolidine heterocycle, Isopropyl substituent at C2 position.^{[2][3][4]}

The stability of the C2-position is the focal point of mass spectrometric analysis. The bond between the C2 carbon and the isopropyl group is energetically favorable for cleavage under electron impact, driving the primary fragmentation pathway.

Mass Spectrometry Analysis: Fragmentation Mechanics

Primary Fragmentation Pathway (The "Fingerprint" Ion)

Upon Electron Ionization (70 eV), **2-isopropylthiazolidine** exhibits a distinct fragmentation pattern dominated by

-cleavage relative to the heteroatoms (N and S).

- Molecular Ion (m/z 131): A detectable but often low-intensity peak appears at m/z 131.
- Base Peak (m/z 88): The most abundant ion is m/z 88.
 - Mechanism: This ion results from the loss of the isopropyl radical (m/z 43), mass 43) from the molecular ion. The remaining fragment is the thiazolidinium cation (m/z 88), which is stabilized by resonance between the nitrogen and sulfur atoms.
 - Diagnostic Value: While m/z 88 confirms the presence of a 2-substituted thiazolidine ring, it does not identify the substituent itself, as many 2-alkylthiazolidines yield this ring fragment.

Isomer Differentiation (The "Discriminator" Ions)

To distinguish **2-isopropylthiazolidine** from its straight-chain isomer, 2-propylthiazolidine, one must analyze the secondary fragmentation pathways of the alkyl substituent.

- **2-Isopropylthiazolidine** (Branched):
 - Key Peak: m/z 116 (M-15).

- Mechanism: Loss of a methyl radical () from the isopropyl group. This pathway is statistically favored due to the presence of two terminal methyl groups and the formation of a secondary carbocation character on the substituent.
- 2-Propylthiazolidine (Linear):
 - Key Peak:m/z 102 (M-29).
 - Mechanism: Loss of an ethyl radical () from the n-propyl chain. This fragmentation is characteristic of linear alkyl chains (McLafferty-like or simple cleavage) and is significantly less prominent in the isopropyl isomer.

Comparative Data Table

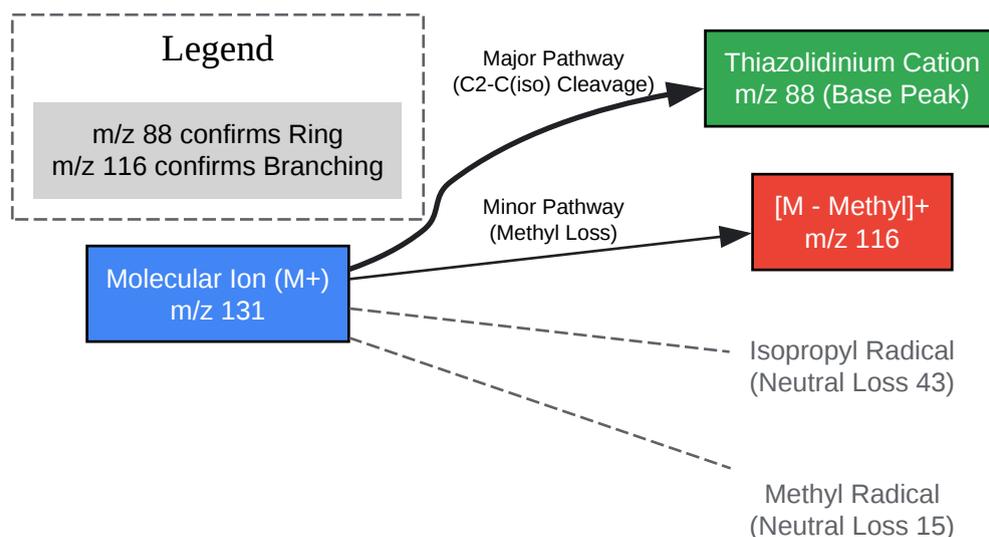
Feature	2-Isopropylthiazolidine	2-Propylthiazolidine (Isomer)	2-Methylthiazolidine (Homolog)
Molecular Ion ()	131	131	103
Base Peak (100%)	88 (Ring Cation)	88 (Ring Cation)	88 (Ring Cation)
Discriminator Peak 1	116 (M -)	102 (M -)	102 (M -)
Discriminator Peak 2	43 (Isopropyl Cation)	43 (Propyl Cation)	--
Retention Index (DB-5)	~1150 (Lower)	~1180 (Higher)	~950

“

Technical Insight: The retention index (RI) is a crucial cross-check. Branched isomers (isopropyl) typically elute earlier than their linear counterparts (n-propyl) on non-polar columns like DB-5 or DB-1 due to a more compact molecular shape and lower boiling point.

Visualization of Fragmentation Pathways[9]

The following diagram illustrates the competing fragmentation pathways that allow for structural confirmation.



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Caption: Mechanistic pathway showing the generation of the diagnostic base peak (m/z 88) and the isomer-specific fragment (m/z 116).

Experimental Protocols

To ensure reproducible data, the following protocol synthesizes the standard for verification and analyzes it under controlled conditions.

Synthesis of Analytical Standard

Context: Commercial standards may be impure. In-situ synthesis provides a fresh reference.

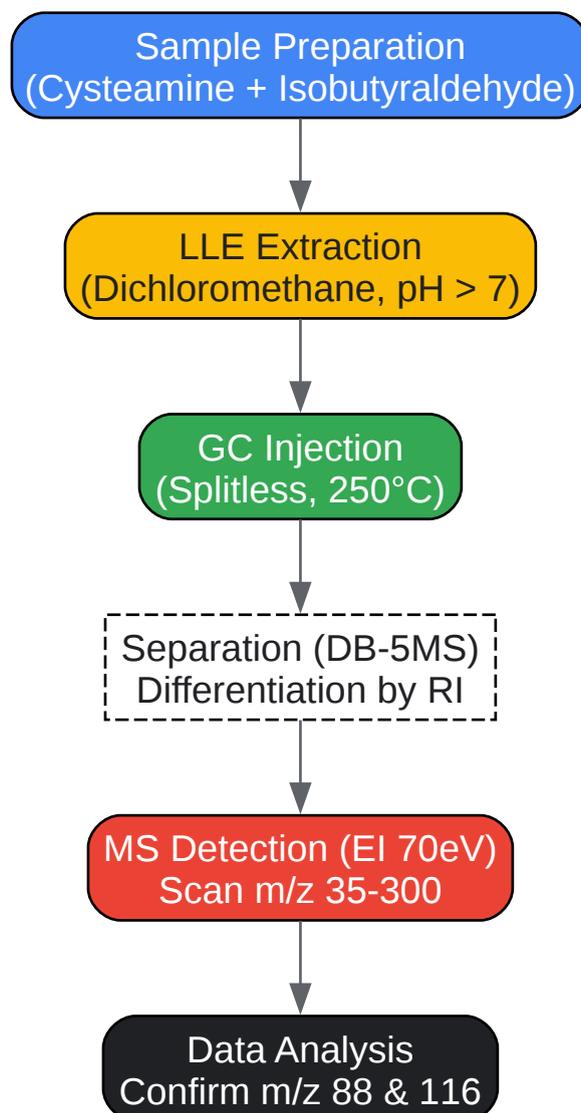
- Reagents: Dissolve Cysteamine Hydrochloride (0.1 mol) in 100 mL deionized water.
- pH Adjustment: Adjust solution to pH 6.2 using 2 N NaOH. Why? Neutral/slightly acidic pH favors thiazolidine ring closure while preventing oxidation of cysteamine.
- Condensation: Add Isobutyraldehyde (0.1 mol) dropwise with constant stirring at room temperature ().
- Reaction Time: Stir for 24 hours to ensure equilibrium.
- Quenching: Quench the mixture in 50 mL cold Potassium Carbonate solution (, 0.28 g/mL).
- Extraction: Extract twice with 25 mL Dichloromethane (DCM).
- Drying: Dry the organic layer over anhydrous Sodium Sulfate () and concentrate under nitrogen flow.

GC-MS Analysis Workflow

Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

- Column: DB-5MS (30m x 0.25mm x 0.25 μ m).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode, .
- Oven Program:

- Hold
for 2 min.
- Ramp
/min to
.
- Ramp
/min to
(Hold 5 min).
- MS Source: Electron Ionization (EI) at 70 eV; Source Temp
; Quad Temp
.
- Scan Range: m/z 35–300.



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Caption: Step-by-step analytical workflow from synthesis to mass spectral confirmation.

References

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